2-Deoxystreptamine
Overview
Description
4,6-Diaminocyclohexane-1,2,3-triol is a natural product found in Streptomyces anthocyanicus, Streptomyces lividans, and other organisms with data available.
Scientific Research Applications
Central Scaffold in Aminoglycoside Antibiotics
2-Deoxystreptamine is a critical structural component in aminoglycoside antibiotics, which are a class of clinically important antibiotics with a broad antibacterial spectrum. These antibiotics, including streptomycin, tobramycin, and gentamicin, are highly effective, particularly against Gram-negative bacteria. The presence of this compound in these compounds suggests its vital role in their biological activity. Notably, aminoglycosides show a strong synergistic effect when coadministered with penicillin, making them particularly useful in treating infections of unknown origin. Recent interest has also shifted towards the regulation of protein production at the RNA-level, where aminoglycosides act as ligands for RNA, thereby opening new research fields targeting RNA as a drug target (Busscher, Rutjes, & van Delft, 2005).
Role in Biosynthesis of Antibiotics
Understanding the biosynthesis of this compound-containing aminoglycosides is crucial for efforts to manipulate and engineer the biological production of novel aminoglycosides. Recent studies have provided insights into these biosynthetic pathways, contributing significantly to our understanding of how these antibiotics are produced naturally (Llewellyn & Spencer, 2006).
Aminoglycoside Antibiotics: New Insights into Biosynthetic Machinery
This compound is crucial in the formation of aminoglycoside antibiotics like neomycin and kanamycin. The discovery of biosynthetic gene clusters for these antibiotics has led to a detailed elucidation of each biosynthetic enzyme's function, revealing common biosynthetic pathways and pathways used for structural diversification (Kudo & Eguchi, 2016).
Structural Modifications and Biological Properties
The structure-activity relationships of this compound-containing aminoglycosides have been a significant focus, with recent advances likely to lead to the development of clinically superior antibiotics. The structural modifications made to these antibiotics play a critical role in determining their antimicrobial potency, spectrum, and toxicity (Price & Godfrey, 1974).
Synthesis and Characterization for Antibiotic Development
Efforts in the synthetic study of this compound have contributed to the development of protected this compound, which is key in creating aminoglycoside antibiotics such as Streptomycin and Gentamicin. These studies play a crucial role in advancing our ability to create new antibiotics to combat resistant bacterial strains (Kim, Lee, & Cheong, 2004).
Mechanism of Action
Target of Action:
2-Deoxystreptamine primarily targets the bacterial ribosome. Specifically, it interacts with the 16S ribosomal RNA (rRNA) subunit. The N1 and N3 amino groups of the central deoxystreptamine ring play a crucial role in binding to the 16S rRNA . By binding to the ribosome, this compound disrupts protein synthesis, ultimately inhibiting bacterial growth.
Mode of Action:
Here’s how this compound exerts its effects:
- Binding to Ribosome: The positively charged this compound interacts with negatively charged components, such as lipopolysaccharides in the bacterial cell wall and intracellular anionic molecules like DNA and RNA .
Action Environment:
Environmental factors, such as pH and ion concentrations, can influence this compound’s efficacy and stability. For example, acidic conditions may enhance its activity, while certain ions could affect its binding to the ribosome.
Safety and Hazards
Future Directions
There is renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens . The discovery of new original scaffolds for selective RNA targeting is one of the main challenges of current medicinal chemistry . The 2-deoxystreptamine scaffold is part of the aminoglycoside neomycin and is known to play an essential role in the RNA interaction of this class of RNA binders .
Biochemical Analysis
Biochemical Properties
2-Deoxystreptamine is involved in various biochemical reactions, particularly in the biosynthesis of aminoglycoside antibiotics. It interacts with several enzymes, including 2-deoxy-scyllo-inosose synthase, which catalyzes the formation of 2-deoxy-scyllo-inosose from D-glucose-6-phosphate . This compound also interacts with 2-deoxy-scyllo-inosamine dehydrogenase and L-glutamine:2-deoxy-scyllo-inosose aminotransferase, which are crucial for its conversion into aminoglycosides . These interactions are essential for the production of antibiotics that inhibit bacterial protein synthesis.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by binding to the bacterial ribosome and interfering with protein synthesis . This binding disrupts the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. Additionally, this compound can affect cell signaling pathways and gene expression, further contributing to its antibacterial properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 16S ribosomal RNA within the bacterial ribosome . This binding interferes with the ribosome’s ability to accurately decode mRNA, leading to errors in protein synthesis. The compound also inhibits the proofreading function of the ribosome, resulting in the accumulation of defective proteins . These molecular interactions are crucial for the antibacterial activity of aminoglycoside antibiotics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound-containing antibiotics can maintain their antibacterial activity over extended periods, although some degradation may occur . Long-term exposure to these antibiotics can lead to changes in bacterial resistance and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity without significant toxicity . At higher doses, it can cause adverse effects such as nephrotoxicity and ototoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the biosynthesis of aminoglycoside antibiotics. It interacts with enzymes such as 2-deoxy-scyllo-inosose synthase and L-glutamine:2-deoxy-scyllo-inosose aminotransferase, which are essential for its conversion into active antibiotics . These metabolic pathways are crucial for the production of antibiotics that can effectively target bacterial infections.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within bacterial cells are critical for its antibacterial activity. Additionally, its distribution within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized within the bacterial ribosome, where it exerts its antibacterial effects . Targeting signals and post-translational modifications may direct this compound to specific compartments within bacterial cells, enhancing its ability to disrupt protein synthesis and inhibit bacterial growth .
Properties
IUPAC Name |
4,6-diaminocyclohexane-1,2,3-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFAJAKTSMLKAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2037-48-1 | |
Record name | Deoxystreptamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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